molecular formula C6H8N4OS B12804124 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline CAS No. 102367-72-6

2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline

Cat. No.: B12804124
CAS No.: 102367-72-6
M. Wt: 184.22 g/mol
InChI Key: HMNYRMQALFFIGT-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline is a heterocyclic compound that features both a thiadiazole and an oxazoline ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with an appropriate oxazoline precursor. One common method includes the cyclization of 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethylamine with an oxazoline derivative under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,3,4-thiadiazole-2-amine: A precursor in the synthesis of the target compound.

    2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine: Another related compound with similar structural features.

Uniqueness

2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline is unique due to the presence of both thiadiazole and oxazoline rings, which confer distinct chemical and biological properties.

Properties

CAS No.

102367-72-6

Molecular Formula

C6H8N4OS

Molecular Weight

184.22 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C6H8N4OS/c1-4-9-10-6(12-4)8-5-7-2-3-11-5/h2-3H2,1H3,(H,7,8,10)

InChI Key

HMNYRMQALFFIGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC2=NCCO2

Origin of Product

United States

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